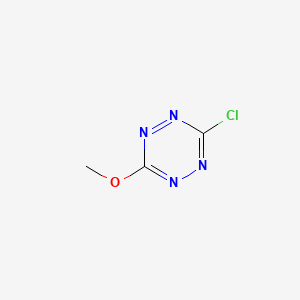

3-Chloro-6-methoxy-1,2,4,5-tetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-6-methoxy-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes four nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methoxy-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, to facilitate the substitution of the chlorine atom with a methoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-methoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cycloaddition Reactions: It can participate in inverse electron demand Diels-Alder reactions with strained alkenes or alkynes to form pyridazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, amines, and thiols.

Cycloaddition Reactions: These reactions often require the presence of a dienophile, such as norbornene, and are conducted at room temperature or slightly elevated temperatures.

Major Products Formed:

Substitution Reactions: The major products are the corresponding substituted tetrazines, such as 3-amino-6-methoxy-1,2,4,5-tetrazine.

Cycloaddition Reactions: The major products are pyridazine derivatives, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-methoxy-1,2,4,5-tetrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-chloro-6-methoxy-1,2,4,5-tetrazine involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable covalent bonds with strained alkenes or alkynes, facilitating the labeling and modification of biomolecules. The molecular targets and pathways involved include various proteins and nucleic acids that can be selectively tagged using this compound .

Vergleich Mit ähnlichen Verbindungen

- 3,6-Dichloro-1,2,4,5-tetrazine

- 3,6-Dimethoxy-1,2,4,5-tetrazine

- 3-Chloro-6-dipicolylamino-1,2,4,5-tetrazine

Comparison: 3-Chloro-6-methoxy-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other tetrazine derivatives. For example, the presence of a methoxy group enhances its solubility in organic solvents and its ability to participate in nucleophilic substitution reactions. In contrast, 3,6-dichloro-1,2,4,5-tetrazine is more reactive towards nucleophiles due to the presence of two chlorine atoms, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Chloro-6-methoxy-1,2,4,5-tetrazine is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the known biological activities of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C4H4ClN5O. It features a chloro group at the 3-position and a methoxy group at the 6-position of the tetrazine ring. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activity Overview

Research on the biological activity of tetrazines, including this compound, has indicated several promising areas:

Table: Biological Activities of Related Tetrazines

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1,2,4-Triazolo[4,3-b][1,2,4]tetrazines | Antimicrobial | |

| 1,2-Dihydro-1H-tetrazole derivatives | Anticancer | |

| Various tetrazine derivatives | Antioxidant |

Notable Research Insights

- A study focused on novel derivatives of tetrazines highlighted their diverse pharmacological activities including antibacterial and anticancer effects. The findings suggest that modifications in the tetrazine structure can significantly influence biological activity .

- Another research effort demonstrated that certain tetrazines exhibit notable activity against specific cancer cell lines (e.g., A-549 and MCF7), with IC50 values comparable to established chemotherapeutics like doxorubicin .

While specific mechanisms for this compound remain underexplored due to limited research data, it is hypothesized that its biological activity may involve:

- Disruption of Cellular Processes : Similar compounds may interfere with cellular membranes or metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : The capability to scavenge free radicals could play a role in mitigating oxidative damage in cells.

Safety and Handling

Due to the nitrogen-rich nature of tetrazines like this compound, there are safety considerations regarding their handling. Tetrazines can be sensitive and potentially explosive under certain conditions; therefore, standard laboratory safety protocols should be strictly followed when working with these compounds.

Eigenschaften

IUPAC Name |

3-chloro-6-methoxy-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c1-9-3-7-5-2(4)6-8-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGPAKSIBSKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(N=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.